molecular formula C11H13NO2 B035458 4-(4-Methoxyphenyl)pyrrolidin-2-one CAS No. 103859-86-5

4-(4-Methoxyphenyl)pyrrolidin-2-one

Cat. No. B035458
CAS RN: 103859-86-5
M. Wt: 191.23 g/mol
InChI Key: YDVYLFOSWUPISL-UHFFFAOYSA-N
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Description

“4-(4-Methoxyphenyl)pyrrolidin-2-one” is a compound that features a five-membered pyrrolidine ring . This ring is a nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .


Synthesis Analysis

The synthesis of compounds with a pyrrolidine ring can be achieved through two main strategies . The first involves ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions . The second strategy involves the functionalization of preformed pyrrolidine rings, such as proline derivatives .


Molecular Structure Analysis

The molecular structure of “4-(4-Methoxyphenyl)pyrrolidin-2-one” is characterized by the presence of a pyrrolidine ring . This ring contributes to the stereochemistry of the molecule and allows for increased three-dimensional coverage due to its non-planarity .


Physical And Chemical Properties Analysis

The physical form of “4-(4-Methoxyphenyl)pyrrolidin-2-one” is solid . It has a molecular weight of 191.23 . The InChI code for this compound is 1S/C11H13NO2/c1-14-10-4-2-8(3-5-10)9-6-11(13)12-7-9/h2-5,9H,6-7H2,1H3,(H,12,13) .

Scientific Research Applications

Pharmacology: Targeted Drug Design

The pyrrolidine ring, a core structure in “4-(4-Methoxyphenyl)pyrrolidin-2-one,” is widely utilized in medicinal chemistry due to its versatility in drug design . It’s particularly valuable for creating compounds with selective biological activity. The steric factors and stereochemistry introduced by the pyrrolidine ring can significantly influence the pharmacokinetic and pharmacodynamic profiles of drug candidates .

Organic Synthesis: Antidepressant Molecules

In the synthesis of antidepressant drugs, “4-(4-Methoxyphenyl)pyrrolidin-2-one” serves as a precursor for constructing complex molecules through metal-catalyzed reactions . Its structural motif is integral to forming key intermediates in the development of new therapeutic agents.

Medicinal Chemistry: Enzyme Inhibition

This compound is instrumental in synthesizing bioactive molecules that exhibit enzyme inhibitory effects, which is crucial for developing treatments for various diseases . The pyrrolidine ring’s ability to adopt different stereoisomers allows for the exploration of diverse biological activities.

Biochemistry: Cognitive Enhancers

Derivatives of “4-(4-Methoxyphenyl)pyrrolidin-2-one” have been identified as cognition enhancers, impacting brain areas associated with knowledge acquisition and memory processes . This application is significant in the treatment of cognitive disorders.

Chemical Engineering: Process Optimization

In chemical engineering, “4-(4-Methoxyphenyl)pyrrolidin-2-one” is used to optimize synthetic pathways for industrial-scale production . Its stability and reactivity make it suitable for various chemical transformations, contributing to more efficient manufacturing processes.

Materials Science: Advanced Material Development

The compound’s molecular structure contributes to the development of advanced materials with specific properties required in high-tech applications . Its incorporation into material matrices can enhance performance characteristics such as durability and reactivity.

Mechanism of Action

Inhibition of the phosphodiesterase type 4 (PDE4) by compounds like rolipram, which has a similar structure to “4-(4-Methoxyphenyl)pyrrolidin-2-one”, enhances cognition in animals . This is achieved by reducing the degradation of cyclic adenosine monophosphate (cAMP), leading to elevated cAMP levels . cAMP is a second messenger that plays a key role in several intracellular cascades, including the cAMP/protein kinase A (PKA)/cAMP response element-binding protein (CREB) pathway .

Safety and Hazards

The safety information for “4-(4-Methoxyphenyl)pyrrolidin-2-one” includes several hazard statements: H302, H319, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301, P302+P352, P304+P340, P321, P330, P362, P403+P233, P405, P501 . The compound is harmful and should be handled with care .

Future Directions

The pyrrolidine ring, which is a feature of “4-(4-Methoxyphenyl)pyrrolidin-2-one”, is a versatile scaffold for novel biologically active compounds . Future research could focus on the design of new pyrrolidine compounds with different biological profiles . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

properties

IUPAC Name

4-(4-methoxyphenyl)pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c1-14-10-4-2-8(3-5-10)9-6-11(13)12-7-9/h2-5,9H,6-7H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDVYLFOSWUPISL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2CC(=O)NC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00405293
Record name 4-(4-methoxyphenyl)pyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00405293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Methoxyphenyl)pyrrolidin-2-one

CAS RN

103859-86-5
Record name 4-(4-methoxyphenyl)pyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00405293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(4-methoxyphenyl)pyrrolidin-2-one
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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